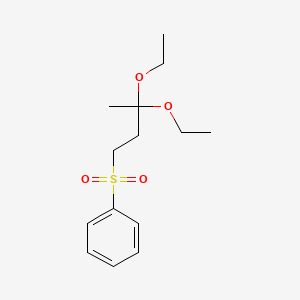![molecular formula C9H11N11O B14385158 9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine CAS No. 89419-08-9](/img/structure/B14385158.png)
9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA. This specific compound is characterized by the presence of azido groups and a purine base, which makes it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine typically involves multiple steps. One common approach is to start with a purine derivative and introduce the azido groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide to facilitate the azidation process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps like recrystallization and chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The azido groups can be oxidized to form nitro groups under specific conditions.
Reduction: The compound can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The azido groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azido groups can yield nitro derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with nucleic acids and proteins.
Medicine: Investigated for its potential as a therapeutic agent, particularly in antiviral and anticancer research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The azido groups can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and labeling studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Amino-9H-purin-2-ol: Another purine derivative with different functional groups.
Methoxymethylguanine: Contains a methoxymethyl group instead of azido groups.
Tenofovir disoproxil fumarate: A nucleotide analog with antiviral properties.
Uniqueness
What sets 9-{[(1,3-Diazidopropan-2-yl)oxy]methyl}-9H-purin-6-amine apart is its unique combination of azido groups and a purine base. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.
Eigenschaften
CAS-Nummer |
89419-08-9 |
|---|---|
Molekularformel |
C9H11N11O |
Molekulargewicht |
289.26 g/mol |
IUPAC-Name |
9-(1,3-diazidopropan-2-yloxymethyl)purin-6-amine |
InChI |
InChI=1S/C9H11N11O/c10-8-7-9(14-3-13-8)20(4-15-7)5-21-6(1-16-18-11)2-17-19-12/h3-4,6H,1-2,5H2,(H2,10,13,14) |
InChI-Schlüssel |
MDYMMWNHYOJOPL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)COC(CN=[N+]=[N-])CN=[N+]=[N-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diethyl-8H-thieno[2,3-d]azepin-7-amine](/img/structure/B14385077.png)
![3-(2,2-Diphenylethyl)-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14385084.png)
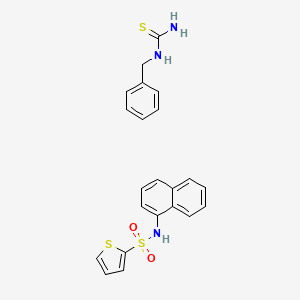
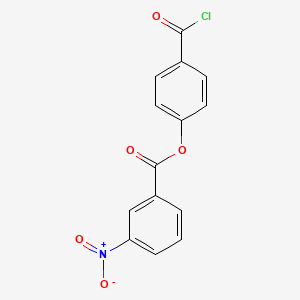
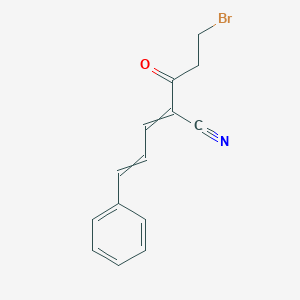
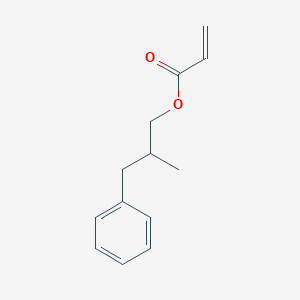

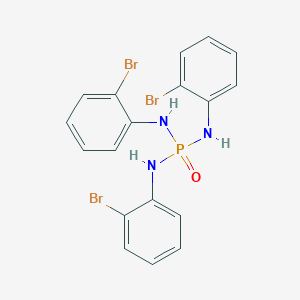
![Acetamide, N-[4-(tetrahydro-2H-pyran-4-yl)-2-thiazolyl]-](/img/structure/B14385122.png)

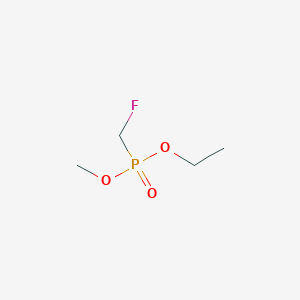
![4-Iodo-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14385142.png)

